3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
Overview
Description
“3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide” is a chemical compound with the CAS Number: 929972-39-4 . It has a molecular weight of 212.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4OS/c9-6(13)3-4-7-10-11-8(14)12(7)5-1-2-5/h5H,1-4H2,(H2,9,13)(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.28 . Other physical and chemical properties like melting point, boiling point, density are not available in the retrieved resources .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide belongs to the class of 1,2,4-triazoles, which are known for their versatile applications in chemical synthesis and pharmacology. Studies have demonstrated the utility of 1,2,4-triazole derivatives in generating various pharmacologically active compounds through cyclization reactions. For instance, cyclization of 1,2,4-triazole thiosemicarbazides in alkaline media can lead to the formation of 4H-1,2,4-triazole-3(2H)-thione derivatives, while acid-mediated cyclization yields 2-amino-1,3,4-thiadiazole derivatives. These reactions highlight the synthetic flexibility and potential of 1,2,4-triazoles in creating structurally diverse molecules with potential pharmacological applications (Maliszewska-Guz et al., 2005).
Precursor for Coordination Compounds
Another study focused on a structurally similar triazole, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, which served as an effective precursor for the preparation of Cu(I)-π,σ-coordination compounds. These compounds exhibit notable nonlinear optical and magnetic properties, suggesting the potential of this compound derivatives in materials science and molecular electronics (Slyvka et al., 2022).
Microwave-Assisted Synthesis
The utility of 1,2,4-triazoles extends to microwave-assisted synthetic methods, offering rapid and efficient routes to triazole derivatives. Such methodologies facilitate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the compound's role as a versatile building block in organic synthesis. This approach underscores the efficiency of using triazole derivatives in creating a diverse library of compounds with potential biological activities (Tan et al., 2017).
Biological Activities
1,2,4-Triazole derivatives, including those structurally related to this compound, have been extensively studied for their biological activities. For instance, triazole and thiadiazole derivatives synthesized from amino-2-hydroxybenzoic acid have shown significant antibacterial and antifungal activities. Such studies highlight the potential of triazole derivatives in the development of new antimicrobial agents (Hussain et al., 2008).
Safety and Hazards
Future Directions
The future research directions for “3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide” and similar compounds could involve further exploration of their antibacterial properties . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and mechanism of action.
Properties
IUPAC Name |
3-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6(13)3-4-7-10-11-8(14)12(7)5-1-2-5/h5H,1-4H2,(H2,9,13)(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVENQWDFWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929972-39-4 | |
Record name | 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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